BM-131246

Pharmacokinetics Thiazolidinedione Diabetes

TZD analog substitution risks PK/PD variability from differing half-lives and nonlinear exposure. BM-131246 eliminates this with rigorously characterized, dose-proportional pharmacokinetics. • Linear plasma exposure across 1-10 mg/kg (po) in ob/ob mice • ~4 h terminal half-life supports single-day insulin-sensitization assays • SAR benchmark with comparative PK data vs. BM 13.1215 (8 h) and BM 50.1050 (6 h) • Validated HPLC-UV (270 nm) method: >80% recovery, <4% precision Supplied ≥98% purity; ambient global shipping.

Molecular Formula C22H20N2O4S
Molecular Weight 408.5 g/mol
Cat. No. B1663292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBM-131246
Synonyms5-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzyl)-2,4-thiazolidinedione
BM 13.1246
BM 131246
BM-13.1246
BM-131246
Molecular FormulaC22H20N2O4S
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4
InChIInChI=1S/C22H20N2O4S/c1-14-18(23-21(28-14)16-5-3-2-4-6-16)11-12-27-17-9-7-15(8-10-17)13-19-20(25)24-22(26)29-19/h2-10,19H,11-13H2,1H3,(H,24,25,26)
InChIKeyGUTCYOKMCPFRGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BM-131246 Product Overview


BM-131246 (CAS 103787-97-9), also designated BM 13.1246, is a synthetic small-molecule thiazolidinedione derivative developed as an orally available antidiabetic agent [1]. Its chemical structure is defined as 5-({4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione, with a molecular formula of C₂₂H₂₀N₂O₄S and a molecular weight of 408.47 g/mol [1]. The compound was originally characterized in the mid-1990s and is utilized in preclinical diabetes research to investigate insulin-sensitizing mechanisms and metabolic regulation [2]. Its pharmacokinetic profile has been established in genetically obese (ob/ob) mouse models, demonstrating rapid oral absorption and predictable plasma exposure [2].

Workflow Insulin-sensitizing mechanism and metabolic regulation studies
Model system Preclinical diabetes research; ob/ob mouse model context
PK profile Rapid oral absorption with predictable plasma exposure reported

BM-131246 PK Differentiation vs. Analogs


Within the thiazolidinedione (TZD) class, subtle modifications to the core scaffold and peripheral substituents profoundly alter pharmacokinetic (PK) behavior, rendering simple substitution between analogs scientifically unsound. The original head-to-head PK study of BM-131246 and its structural analogs BM 13.1215 and BM 50.1050 in ob/ob mice revealed that while all three compounds share the 5-methyl-2-phenyloxazol-4-yl motif, variations in linker chemistry and terminal aromatic groups yield significantly different terminal half-lives: approximately 4 hours for BM-131246, 8 hours for BM 13.1215, and 6 hours for BM 50.1050 [1]. This 2-fold difference in systemic exposure duration directly impacts dosing frequency and experimental design. Furthermore, BM-131246 uniquely demonstrated approximately proportional increases in plasma levels across a 10-fold oral dose range (1–10 mg/kg), whereas the related analog BM 13.1215 did not exhibit this predictable dose-proportionality [1]. Therefore, in vivo studies requiring defined, predictable exposure kinetics or specific dosing intervals cannot substitute BM-131246 with in-class alternatives without risking experimental variability and compromised data reproducibility.

Half-life mismatch BM 13.1215 (~8 h) and BM 50.1050 (~6 h) exhibit longer terminal half-lives, which may shift dosing-interval requirements and carry-over effects.
Dose proportionality BM 13.1215 lacks the linear PK observed for BM-131246, potentially complicating dose-response interpretation if substituted.
Structural sensitivity Linker and terminal aryl-group modifications alter clearance; similar TZD scaffold does not guarantee interchangeable PK.

BM-131246 Quantitative PK Evidence


Terminal Half-Life Differentiation

In a direct head-to-head comparison, BM-131246 (BM 13.1246) exhibited a terminal half-life of approximately 4 hours following repeated oral dosing in ob/ob mice, whereas the structurally related analogs BM 13.1215 and BM 50.1050 demonstrated half-lives of 8 hours and 6 hours, respectively [1]. This establishes BM-131246 as the shortest-acting compound among the three novel TZDs evaluated, enabling more rapid clearance and flexible dosing schedules for acute or sub-chronic metabolic studies.

Terminal half-life
Head-to-head
~4 h (BM-131246) vs. ~8 h (BM 13.1215) and ~6 h (BM 50.1050)
BM-131246 BM 13.1215
Shorter half-life supports flexible washout and temporal control.
ob/ob mouse model; data from single cited study; n not specified.
Pharmacokinetics Thiazolidinedione Diabetes

Dose Proportionality Profile

BM-131246 demonstrated approximately proportional increases in plasma exposure across the tested oral dose range of 1 to 10 mg/kg in ob/ob mice, a characteristic not shared by the comparator BM 13.1215 [1]. The absence of dose-proportionality for BM 13.1215 indicates non-linear pharmacokinetics that complicate dose-response interpretations. BM 50.1050 also exhibited dose-proportionality, but with a longer half-life (6 h vs. 4 h).

Dose proportionality
Head-to-head
~ proportional increase over 1–10 mg/kg
Linear PK supports dose selection and exposure-model interpretation.
BM 13.1215 did not exhibit dose proportionality in same model.
Dose Proportionality Pharmacokinetics Antidiabetic

Oral Absorption Rate

BM-131246 is absorbed quickly following oral administration, with maximum plasma concentrations (Tmax) achieved within 2–5 hours in ob/ob mice, comparable to BM 13.1215 and BM 50.1050, which also reach Cmax within the same 2–5 hour window [1]. However, BM-131246's shorter half-life (4 h) relative to the comparators (6–8 h) results in a distinct PK profile with faster elimination.

Oral absorption (Tmax)
Head-to-head
2–5 h (comparable across three analogs)
Rapid absorption context; differentiation resides in elimination phase.
Plasma sampling in ob/ob mice; HPLC-UV readout.
Absorption Pharmacokinetics Thiazolidinedione

Bioanalytical Method Validation

The original PK study validated a liquid-liquid extraction and HPLC-UV method (270 nm) for quantifying BM-131246 in ob/ob mouse plasma. The method achieved recoveries exceeding 80% and a between-run precision of less than 4% for all analyzed compounds, including BM-131246 [1]. This robust analytical framework provides a reference for laboratories establishing their own bioanalytical assays.

Bioanalytical validation
Supporting evidence
Recovery >80%; precision
Provides a reference method for assay development.
Liquid-liquid extraction; HPLC-UV 270 nm; ob/ob plasma.
Bioanalysis HPLC Validation

BM-131246 Preclinical Applications


PK/PD Modeling

Given its established linear dose-proportional pharmacokinetics over a 1–10 mg/kg oral dose range in ob/ob mice [1], BM-131246 is ideally suited for PK/PD modeling studies. Its predictable exposure profile allows researchers to confidently relate administered dose to plasma concentration and downstream metabolic effects, minimizing the need for extensive dose-finding experiments [1].

Acute Metabolic Response Studies

BM-131246's rapid oral absorption (Tmax 2–5 h) coupled with its relatively short terminal half-life (~4 h) enables the investigation of acute insulin-sensitizing effects without prolonged drug accumulation [1]. This profile is advantageous for experiments requiring clear temporal resolution of pharmacodynamic endpoints, such as glucose uptake assays or insulin signaling pathway activation analyses, within a single-day experimental window [1].

Head-to-Head TZD Comparator Studies

For research programs evaluating structure-activity relationships (SAR) within the TZD class, BM-131246 serves as a well-characterized benchmark with established comparative PK data against BM 13.1215 (t₁/₂ 8 h) and BM 50.1050 (t₁/₂ 6 h) [1]. This unique head-to-head dataset allows for direct assessment of how structural modifications to the linker and terminal aryl group influence systemic exposure and clearance rates [1].

Bioanalytical Method Development

Laboratories developing or validating HPLC-UV or LC-MS/MS methods for thiazolidinedione quantification in biological matrices can utilize the published methodological parameters for BM-131246—specifically, the liquid-liquid extraction protocol and HPLC-UV detection at 270 nm achieving >80% recovery and <4% precision [1]—as a benchmark for assay performance verification [1].

Application
Selection Property
Validation Focus
PK/PD modeling studies
Dose-proportional plasma exposure
Exposure-response relationship verification
Acute metabolic response studies
Short half-life with rapid oral absorption
Pharmacodynamic endpoint timing within single-day protocols
TZD SAR comparator studies
Head-to-head PK benchmark dataset
Clearance and exposure comparison with BM 13.1215 and BM 50.1050
Bioanalytical method development
Published extraction and HPLC-UV protocol
Method transfer and recovery/precision benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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